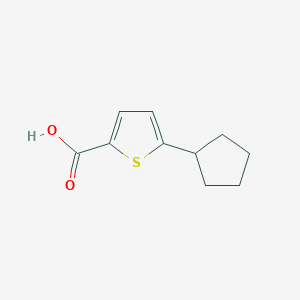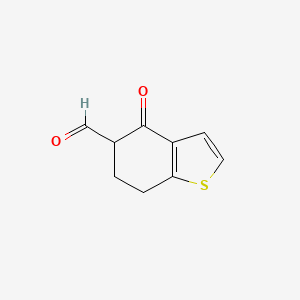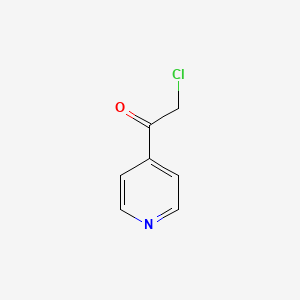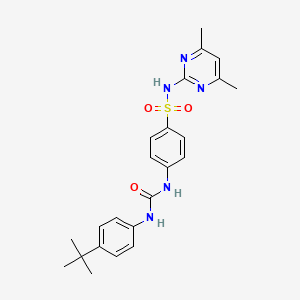
Bromochlorobenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromochlorobenzoicacid, specifically 5-bromo-2-chlorobenzoic acid, is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with both bromine and chlorine atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-bromo-2-chlorobenzoic acid typically involves the bromination of 2-chlorobenzoic acid. One common method uses N-bromosuccinimide (NBS) in the presence of sulfuric acid as a catalyst. The reaction proceeds with high selectivity, yielding 5-bromo-2-chlorobenzoic acid with minimal by-products .
Another method involves the chlorination of benzoic acid followed by bromination. This process includes chlorination, acylation, and cyclization reactions, followed by bromination and hydrolysis. The reaction conditions are mild, and the process is scalable for industrial production .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce benzoic acid derivatives with additional functional groups.
Scientific Research Applications
5-bromo-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-chlorobenzoic acid depends on its specific application. In pharmaceuticals, it acts as an intermediate, contributing to the synthesis of active compounds that target specific molecular pathways. The bromine and chlorine atoms in the compound can influence the reactivity and selectivity of the molecules it helps to synthesize.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-bromo-2-fluorobenzoic acid: Contains a fluorine atom instead of chlorine, which can alter its reactivity and applications.
3-bromo-2-chlorobenzoic acid: The position of the bromine atom is different, affecting its chemical properties and reactivity.
Uniqueness
5-bromo-2-chlorobenzoic acid is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern gives it distinct reactivity and makes it valuable as an intermediate in various chemical syntheses.
Properties
Molecular Formula |
C14H8Br2Cl2O4 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
2-bromo-3-chlorobenzoic acid;3-bromo-2-chlorobenzoic acid |
InChI |
InChI=1S/2C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9;8-5-3-1-2-4(6(5)9)7(10)11/h2*1-3H,(H,10,11) |
InChI Key |
OHCOQKNSRBUATH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C(=O)O.C1=CC(=C(C(=C1)Br)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-Cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B15239638.png)
![2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15239651.png)
![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239660.png)

![5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15239668.png)


![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)


![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B15239711.png)
![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)
